3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) is a coordination compound that has garnered significant interest in the field of medicinal chemistry. This compound is particularly notable for its use in diagnostic imaging, especially in positron emission tomography (PET) due to its radiolabeling with gallium-68 .
Vorbereitungsmethoden
The synthesis of bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex involves the reaction of gallium-68 with the bis(aminoethanethiol) ligand. The process is typically carried out under mild conditions to ensure high yield and purity. The reaction is simple and rapid, making it suitable for kit formulation . Industrial production methods focus on optimizing the yield and purity of the compound, often involving advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gallium.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The complex can undergo substitution reactions where ligands are replaced by other donor atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) has a wide range of applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the behavior of gallium complexes.
Biology: The compound is employed in biological studies to understand its interaction with biological molecules and systems.
Wirkmechanismus
The mechanism of action of bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex involves its interaction with biological molecules. The compound binds to specific molecular targets, allowing it to be visualized using PET imaging. The gallium-68 radiolabel emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .
Vergleich Mit ähnlichen Verbindungen
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) is unique due to its specific ligand structure and radiolabeling with gallium-68. Similar compounds include:
Indium (III) complexes: These complexes are also used in diagnostic imaging but have different stability and biodistribution properties.
Technetium-99m complexes: These are widely used in nuclear medicine for imaging but have different radiolabeling and imaging characteristics.
The uniqueness of bis(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex lies in its high stability, rapid synthesis, and suitability for PET imaging, making it a valuable tool in medical diagnostics .
Eigenschaften
CAS-Nummer |
132695-73-9 |
---|---|
Molekularformel |
C19H38GaN2S2+ |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
3-[[[1-[(2-ethyl-2-sulfidobutyl)amino]cyclohexyl]methylamino]methyl]pentane-3-thiolate;gallium-68(3+) |
InChI |
InChI=1S/C19H40N2S2.Ga/c1-5-18(22,6-2)15-20-14-17(12-10-9-11-13-17)21-16-19(23,7-3)8-4;/h20-23H,5-16H2,1-4H3;/q;+3/p-2/i;1-2 |
InChI-Schlüssel |
MALQFRNERHLCPZ-ZQSXMSGHSA-L |
SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |
Isomerische SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[68Ga+3] |
Kanonische SMILES |
CCC(CC)(CNCC1(CCCCC1)NCC(CC)(CC)[S-])[S-].[Ga+3] |
Synonyme |
is(aminoethanethiol)tetraethyl-cyclohexyl-gallium(68) complex Ga(68)-BAT-TECH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.